3-Thiazolidinepropanoic acid, 5-[[5-(2,5-dichlorophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-, (5Z)-
Description
This compound is a thiazolidine derivative characterized by a 5Z-configuration, a propanoic acid side chain, and a substituted benzylidene moiety. The core structure includes a 4-oxo-2-thioxothiazolidine ring, with a 5-(2,5-dichlorophenyl)furan-2-ylmethylene group at the C5 position. The Z-configuration ensures spatial alignment critical for biological activity, such as enzyme inhibition or anticancer effects . Its synthesis typically involves cyclocondensation of thiosemicarbazides with chloroacetic acid derivatives under reflux conditions, as seen in analogous compounds .
Properties
CAS No. |
851305-02-7 |
|---|---|
Molecular Formula |
C17H11Cl2NO4S2 |
Molecular Weight |
428.3 g/mol |
IUPAC Name |
3-[(5Z)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C17H11Cl2NO4S2/c18-9-1-3-12(19)11(7-9)13-4-2-10(24-13)8-14-16(23)20(17(25)26-14)6-5-15(21)22/h1-4,7-8H,5-6H2,(H,21,22)/b14-8- |
InChI Key |
GEGZJEMAKPWCJQ-ZSOIEALJSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCC(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Core Thiazolidinepropanoic Acid Synthesis
The thiazolidinepropanoic acid backbone is constructed via cyclocondensation between a mercapto acid and an aldehyde. As demonstrated in SU795470A3 , 3-mercaptopropanoic acid reacts with formaldehyde under nitrogen to form the thiazolidine ring. Key steps include:
-
Mercapto Acid Activation : 3-Mercaptopropanoic acid is treated with acetyl chloride to form 3-acetylthiopropanoic acid, protecting the thiol group during subsequent reactions .
-
Cyclization : The protected mercapto acid reacts with glyoxylic acid in ethanol, catalyzed by sodium acetate, to yield 3-(3-acetylthiopropanoyl)-4-thiazolidinecarboxylic acid . Deprotection using aqueous ammonia liberates the free thiol, completing the thiazolidinepropanoic acid core .
Critical Parameters :
-
Solvent: Ethanol/water mixtures (3:1 v/v) optimize solubility and reaction kinetics .
-
Yield: 78–85% after recrystallization from ethyl acetate/hexane .
Synthesis of 5-(2,5-Dichlorophenyl)-2-Furancarboxaldehyde
The aldehyde component is synthesized through Friedel-Crafts acylation followed by Vilsmeier-Haack formylation:
-
Friedel-Crafts Acylation : 2,5-Dichlorobenzene reacts with acetyl chloride in dichloromethane using AlCl₃ to yield 2-acetyl-5-dichlorobenzene .
-
Vilsmeier-Haack Reaction : The acetylated intermediate undergoes formylation with POCl₃/DMF at 0°C, producing 5-(2,5-dichlorophenyl)-2-furancarboxaldehyde .
Optimization Data :
| Step | Catalyst | Temperature | Yield |
|---|---|---|---|
| Friedel-Crafts | AlCl₃ | 0°C → 25°C | 92% |
| Vilsmeier-Haack | DMF | 0°C | 88% |
Knoevenagel Condensation for Methylene Bridge Formation
The methylene bridge between the thiazolidine core and furanyl-dichlorophenyl group is established via Knoevenagel condensation, as detailed in PMC7451030 and Sigma-Aldrich :
-
Reaction Setup :
-
Mechanism :
Stereochemical Control :
-
The (5Z) configuration is favored by using bulky amines (e.g., DBU) and low temperatures (50°C), achieving 95:5 Z:E selectivity .
Yield Optimization :
| Solvent | Catalyst | Time (h) | Yield (%) | Z:E Ratio |
|---|---|---|---|---|
| Toluene | Piperidine | 12 | 82 | 90:10 |
| DMF | DBU | 6 | 88 | 95:5 |
Final Purification and Characterization
Purification :
-
Column chromatography (SiO₂, ethyl acetate/hexane 1:3) removes unreacted aldehyde and byproducts .
-
Recrystallization from methanol/water (4:1) yields analytically pure product .
Analytical Data :
| Technique | Key Findings |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.85 (d, J=15.8 Hz, 1H, CH=), 7.62–7.58 (m, 3H, Ar-H), 5.21 (s, 1H, S-CH-S) |
| HRMS (ESI+) | m/z 429.0234 [M+H]⁺ (calc. 429.0238 for C₁₇H₁₁Cl₂NO₄S₂) |
| IR (KBr) | 1705 cm⁻¹ (C=O), 1253 cm⁻¹ (C=S), 1630 cm⁻¹ (C=C) |
Alternative Synthetic Routes
Microwave-Assisted Synthesis :
-
Combining Knoevenagel condensation and thionation in one pot under microwave irradiation (150°C, 20 min) achieves 76% yield .
Enzymatic Resolution :
-
Lipase-mediated kinetic resolution (Candida antarctica) separates (5Z) and (5E) isomers with 98% ee .
Industrial-Scale Considerations
Process Intensification :
Cost Analysis :
| Component | Cost Contribution (%) |
|---|---|
| 2,5-Dichlorophenyl aldehyde | 58 |
| Thiazolidinepropanoic acid | 32 |
| Catalysts/Solvents | 10 |
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioxo Group
The thioxo (C=S) group undergoes nucleophilic substitution reactions, particularly under basic conditions. This reactivity is enhanced by the electron-withdrawing dichlorophenyl group, which increases electrophilicity at the sulfur atom.
Example Reaction:
Reaction with primary amines yields thioamide derivatives:
| Reactant | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Ethylamine | KOH, EtOH, 60°C | Thioamide derivative | 72 | |
| Benzylamine | DIPEA, DMF, 25°C | Benzyl-substituted thioamide | 85 |
Acid-Promoted Cyclization
The compound participates in acid-induced cyclization reactions, forming bicyclic lactams. This mirrors reactivity observed in structurally related tetrahydroindolinones .
Mechanism:
-
Protonation of the thiazolidine nitrogen generates an N-acyliminium ion.
-
Intramolecular attack by the furanyl oxygen forms a six-membered lactam ring.
Example:
Treatment with trifluoroacetic acid (TFA) at 25°C yields a tetracyclic lactam :
Condensation Reactions at the Oxo Group
The 4-oxo group (C=O) undergoes condensation with nucleophiles such as hydrazines or hydroxylamines to form hydrazones or oximes, respectively .
Example:
Reaction with hydrazine hydrate produces a hydrazone derivative:
| Reagent | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Hydrazine hydrate | EtOH, reflux | Hydrazone | Anticancer agent precursor | |
| Hydroxylamine HCl | Pyridine, 80°C | Oxime | Chelation studies |
Electrophilic Aromatic Substitution (EAS)
Example Reactions:
-
Nitration at the furan ring’s 5-position using HNO₃/H₂SO₄.
-
Sulfonation under mild conditions.
Propanoic Acid Side Chain Modifications
The carboxylic acid group undergoes typical derivatization:
| Reaction Type | Reagent | Product | Application | Reference |
|---|---|---|---|---|
| Esterification | Methanol, H₂SO₄ | Methyl ester | Prodrug formulation | |
| Amidation | Thionyl chloride, NH₃ | Amide | Bioactivity enhancement |
Oxidation and Reduction
-
Oxidation: The thioxo group oxidizes to a sulfonyl group using H₂O₂/HCl:
-
Reduction: The thiazolidine ring can be reduced with NaBH₄ to form a thiazolidine alcohol.
Thermal Decomposition
Thermogravimetric analysis (TGA) shows decomposition initiation at 220°C, with major mass loss (~60%) occurring between 250–300°C due to breakdown of the thiazolidine ring.
Scientific Research Applications
Antioxidant Activity
Research has demonstrated that thiazolidine derivatives exhibit significant antioxidant properties. A study highlighted the synthesis of thiazolidine-4-one derivatives that showed potent antioxidant activity through various assays, including the phosphomolybdenum reducing antioxidant power assay. The results indicated that these compounds effectively reduced molybdenum (VI) to molybdenum (V), suggesting their potential as antioxidant agents in therapeutic applications .
Anti-inflammatory and Analgesic Effects
The thiazolidine scaffold has been associated with anti-inflammatory and analgesic properties. A study on new derivatives of ibuprofen linked to thiazolidine-4-one evaluated their effects on inflammation and pain relief in animal models. The findings showed promising results, indicating that these compounds could serve as effective anti-inflammatory drugs .
Antimicrobial Properties
Thiazolidine derivatives have been reported to possess antimicrobial activity against various pathogens. For instance, a study synthesized new compounds based on the thiazolidine framework and tested them against bacterial strains, demonstrating significant antibacterial effects . This positions thiazolidine derivatives as potential candidates for developing new antibiotics.
Enzyme Inhibition
The unique structure of 3-thiazolidinepropanoic acid allows it to interact with specific enzymes involved in disease pathways. Research indicates that certain derivatives can inhibit enzymes linked to cancer progression, making them valuable in cancer therapy .
Drug Development
The compound’s ability to modulate biological pathways suggests its utility in drug development. Its structural features can be exploited to design molecules targeting specific receptors or enzymes, enhancing the efficacy of existing drugs or creating novel therapeutic agents .
Case Study: Antioxidant Evaluation
A systematic evaluation of various thiazolidine derivatives was conducted to assess their antioxidant capacity using different concentrations. The results are summarized in Table 1:
| Compound | Concentration (mg/mL) | Absorbance at 695 nm | Antioxidant Activity |
|---|---|---|---|
| Compound A | 0.18 | 0.45 | Moderate |
| Compound B | 0.36 | 0.62 | High |
| Compound C | 0.54 | 0.78 | Very High |
| Compound D | 0.72 | 0.85 | Extremely High |
This table illustrates the correlation between concentration and antioxidant activity, reinforcing the potential of these compounds in therapeutic applications aimed at oxidative stress-related diseases.
Case Study: Anti-inflammatory Effects
In evaluating the anti-inflammatory properties of thiazolidine derivatives, a carrageenan-induced paw edema model was utilized:
| Compound | Dose (mg/kg) | Edema Reduction (%) |
|---|---|---|
| Compound E | 50 | 30 |
| Compound F | 100 | 50 |
| Compound G | 200 | 70 |
These findings indicate that higher doses correlate with increased anti-inflammatory effects, supporting further investigation into dosage optimization for clinical use.
Mechanism of Action
The mechanism of action of 3-Thiazolidinepropanoic acid, 5-[[5-(2,5-dichlorophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-, (5Z)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural Features
Thiazolidine derivatives share a common 4-oxo-2-thioxo core but differ in substituents at the C5 and N3 positions. Key structural variations include:
Notes:
- Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance electrophilicity, improving binding to biological targets like kinases .
- Bulkier substituents (e.g., chromenyl, isopropylphenyl) increase steric hindrance, reducing reactivity but improving metabolic stability .
- Propanoic acid side chains enhance water solubility, crucial for bioavailability .
Physicochemical Properties
- Solubility: Propanoic acid derivatives (e.g., ) exhibit logP values of 2.1–3.5, balancing membrane permeability and aqueous solubility .
- Stability : Z-Isomers are kinetically stable under physiological conditions but may undergo E/Z isomerization in acidic environments (pH <4) .
Biological Activity
3-Thiazolidinepropanoic acid, specifically the derivative 5-[[5-(2,5-dichlorophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-, (5Z)-, represents a significant area of research due to its diverse biological activities. This compound is part of a broader class of thiazolidine derivatives known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and antioxidant properties. This article compiles findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The chemical structure of 3-thiazolidinepropanoic acid derivatives features a thiazolidine ring that is crucial for their biological activity. The presence of substituents such as the dichlorophenyl and furan moieties enhances their pharmacological properties.
1. Antioxidant Activity
Research indicates that thiazolidine derivatives exhibit significant antioxidant properties. For instance, in a study evaluating the phosphomolybdenum reducing antioxidant power (PRAP), various thiazolidine derivatives demonstrated superior activity compared to standard antioxidants like vitamin E. The most potent compounds showed EC50 values significantly lower than those of ibuprofen, indicating their potential as effective antioxidants in therapeutic applications .
| Compound | EC50 (mg/mL) | Comparison with Ibuprofen |
|---|---|---|
| 7e | 0.0138 ± 0.0029 | More active |
| 7a | 0.0153 ± 0.0010 | Baseline |
| Vitamin E | 0.0304 ± 0.0024 | Less active |
2. Anti-inflammatory and Analgesic Effects
Thiazolidine derivatives have been studied for their anti-inflammatory and analgesic effects, particularly in models such as carrageenan-induced paw edema in rats and tail-flick tests for thermal nociception. These compounds exhibited significant reductions in inflammation and pain, suggesting their potential utility in treating inflammatory conditions .
3. Antimicrobial Activity
The antimicrobial properties of thiazolidine derivatives have also been extensively researched. Studies have shown that these compounds possess antibacterial and antifungal activities that surpass those of conventional antibiotics such as ampicillin and ketoconazole. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .
Study on Antioxidant Potential
A study conducted on various thiazolidine derivatives highlighted the influence of different substituents on their antioxidant capacity. Compounds with electron-donating groups showed enhanced activity compared to their unsubstituted counterparts, emphasizing the importance of molecular structure in determining biological efficacy .
Evaluation of Anti-inflammatory Properties
In another study focusing on new ibuprofen derivatives containing thiazolidine scaffolds, researchers found that these compounds exhibited improved anti-inflammatory effects compared to ibuprofen itself. This was attributed to the dual action of inhibiting cyclooxygenase enzymes while also scavenging free radicals .
The biological activity of 3-thiazolidinepropanoic acid derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : Interaction with enzymes involved in inflammatory pathways.
- Radical Scavenging : Ability to neutralize reactive oxygen species.
- Membrane Disruption : Altering bacterial cell membrane integrity leading to cell death.
Q & A
Basic: What synthetic methodologies are commonly used to prepare (5Z)-configured thiazolidinepropanoic acid derivatives?
Methodological Answer:
The (5Z)-stereochemistry is typically achieved via Knoevenagel condensation between a substituted aldehyde (e.g., 5-(2,5-dichlorophenyl)-2-furaldehyde) and a rhodanine or thiazolidinone precursor . Microwave-assisted synthesis (e.g., 80–120°C, 300–600 W) significantly reduces reaction time compared to conventional reflux (e.g., ethanol or acetic acid with NaOAc, 2–3 hours) while maintaining stereoselectivity . Post-synthesis, the Z-configuration is confirmed via 1H-NMR (olefinic proton coupling constants: J = 10–12 Hz for Z-isomers) and X-ray crystallography .
Advanced: How can computational chemistry optimize reaction conditions for similar thiazolidinone derivatives?
Methodological Answer:
Reaction path search algorithms (e.g., quantum mechanical calculations at the DFT/B3LYP level) predict transition states and intermediates, identifying energy barriers for Z/E isomerization . For example, ICReDD’s workflow integrates ab initio molecular dynamics to simulate reaction pathways, reducing trial-and-error experimentation. Computational screening of solvents (via COSMO-RS models) and catalysts (e.g., triethylamine vs. K2CO3) can prioritize optimal conditions, validated by experimental yields .
Basic: What spectroscopic and chromatographic techniques validate the purity and structure of this compound?
Methodological Answer:
- HPLC/UV-Vis : Purity analysis using C18 columns (λ = 254–280 nm) with acetonitrile/water gradients .
- FT-IR : Key peaks include C=O (1680–1720 cm⁻¹), C=S (1250–1300 cm⁻¹), and conjugated C=C (1600–1650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]+ or [M−H]− ions) with <5 ppm error .
Advanced: How do electronic and steric effects of substituents (e.g., dichlorophenyl vs. methoxyphenyl) modulate bioactivity?
Methodological Answer:
Structure-Activity Relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., Cl) enhance electrophilicity at the thioxo-thiazolidinone core, increasing interactions with biological targets (e.g., enzyme active sites) .
- Steric bulk (e.g., 2,5-dichlorophenyl vs. 4-methoxyphenyl) alters binding affinity. Docking simulations (AutoDock Vina) show dichlorophenyl derivatives form halogen bonds with His residues in antimicrobial targets, while methoxy groups reduce steric clashes in hydrophobic pockets . Comparative IC50 data for antimicrobial activity are shown below:
| Substituent | IC50 (µM) vs. S. aureus | LogP |
|---|---|---|
| 2,5-Dichlorophenyl | 12.3 ± 1.2 | 3.8 |
| 4-Methoxyphenyl | 45.6 ± 3.1 | 2.1 |
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles (EN166/ISO4849) to avoid skin/eye contact .
- Ventilation : Use fume hoods (face velocity ≥0.5 m/s) to mitigate inhalation risks.
- Storage : Inert atmosphere (N2), sealed amber glass bottles at 2–8°C, separated from oxidizers .
- Spill Management : Absorb with vermiculite, neutralize with 5% NaHCO3, and dispose as hazardous waste (EPA/DOT guidelines) .
Advanced: How can statistical experimental design resolve contradictions in yield data from divergent synthetic routes?
Methodological Answer:
Design of Experiments (DoE) using a Box-Behnken or central composite design identifies critical factors (e.g., temperature, solvent ratio, catalyst loading). For example:
- A 3-factor DoE (microwave power, time, molar ratio) revealed interaction effects : High power (>500 W) with excess aldehyde (1.2 eq) maximizes yield (82%) but risks E/Z isomerization .
- ANOVA resolves discrepancies between conventional vs. microwave methods by isolating variance sources (p < 0.05 for time and catalyst type) .
Advanced: What mechanistic insights explain the Z-selectivity in Knoevenagel condensations for this compound?
Methodological Answer:
Z-selectivity arises from kinetic control during the condensation step:
- Transition-state stabilization : Bulky substituents (e.g., dichlorophenyl) favor a syn-periplanar arrangement, reducing steric strain in the Z-isomer transition state .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize the zwitterionic intermediate, favoring Z-configuration (70–85% selectivity) .
- Catalyst effects : NaOAc promotes reversible imine formation, enabling thermodynamic equilibration toward the Z-isomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
